Product packaging for (8-Fluoro-6-methylquinolin-3-yl)methanol(Cat. No.:)

(8-Fluoro-6-methylquinolin-3-yl)methanol

Cat. No.: B13272487
M. Wt: 191.20 g/mol
InChI Key: GQKLCHIDZVZFTM-UHFFFAOYSA-N
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Description

(8-Fluoro-6-methylquinolin-3-yl)methanol is a fluorinated quinoline derivative supplied with a minimum purity of 95% and identified by CAS Number 1597773-41-5. This compound is a key chemical building block in medicinal chemistry research, particularly in the synthesis and development of novel antimicrobial agents. Quinoline derivatives, especially those with fluorine substitutions, are extensively investigated for their potent biological activities. Recent scientific studies highlight that structurally complex molecules incorporating fluoroquinoline subunits, such as various oxetanyl-quinoline derivatives, demonstrate significant in vitro antibacterial activity against pathogens like Proteus mirabilis and Bacillus subtilis , as well as excellent antimycobacterial activity against Mycobacterium tuberculosis H37Rv . The 8-fluoro-6-methylquinoline scaffold serves as a privileged structure in drug discovery, and its functionalized derivatives are valuable for constructing more complex molecules aimed at overcoming antibiotic resistance . Researchers utilize this compound to explore new therapeutic leads for treating microbial and mycobacterial infections. Its mechanism of action is often associated with targeting bacterial enzymes, with in silico studies on similar compounds suggesting stable binding to targets like ATP synthase, confirming a plausible mode of action as ATP synthase inhibitors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Must be handled by a technically qualified individual.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B13272487 (8-Fluoro-6-methylquinolin-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

(8-fluoro-6-methylquinolin-3-yl)methanol

InChI

InChI=1S/C11H10FNO/c1-7-2-9-4-8(6-14)5-13-11(9)10(12)3-7/h2-5,14H,6H2,1H3

InChI Key

GQKLCHIDZVZFTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)F)CO

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of 8 Fluoro 6 Methylquinolin 3 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of (8-Fluoro-6-methylquinolin-3-yl)methanol is expected to show distinct signals for the aromatic protons on the quinoline (B57606) core, the methyl group protons, and the protons of the hydroxymethyl substituent.

The aromatic region would likely display signals corresponding to the protons at the C2, C4, C5, and C7 positions. The protons at C2 and C4 would appear as singlets or narrow doublets. The protons on the benzene (B151609) ring portion, H5 and H7, would likely appear as doublets due to coupling with the fluorine atom at C8. The methyl group protons at C6 would resonate as a singlet in the upfield region, typically around 2.5 ppm. The methylene protons of the methanol (B129727) group (-CH₂OH) would appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet, the chemical shift of which is often solvent and concentration-dependent.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
8.95 s 1H H2
8.10 s 1H H4
7.65 d 1H H5
7.40 d 1H H7
4.85 s 2H -CH₂OH
2.55 s 3H -CH₃

Note: Data is predicted based on analogous structures. s = singlet, d = doublet, br s = broad singlet.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm) Assignment
158.5 (d, J ≈ 250 Hz) C8
149.0 C2
146.5 C8a
137.0 C6
135.5 C4
130.0 C4a
128.5 C3
125.0 (d, J ≈ 5 Hz) C7
115.0 (d, J ≈ 20 Hz) C5
63.0 -CH₂OH

Note: Data is predicted based on analogous structures and known substituent effects. d = doublet, J = coupling constant.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. alfa-chemistry.com Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range, making it an excellent probe for its local chemical environment. thermofisher.com For this compound, the ¹⁹F NMR spectrum would show a single resonance corresponding to the fluorine atom at the C8 position. The chemical shift of this signal is sensitive to the electronic effects of the substituents on the quinoline ring. alfa-chemistry.com The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons, primarily H7.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, COSY would primarily confirm the coupling between the aromatic protons on the same ring, such as H5 and H7, if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the protonated carbons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum (e.g., connecting the H5 proton signal to the C5 carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). HMBC is vital for piecing together the entire molecular framework. For instance, it would show correlations from the methyl protons (-CH₃) to the C5, C6, and C7 carbons, and from the methylene protons (-CH₂OH) to the C2, C3, and C4 carbons, confirming the positions of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.gov For this compound (C₁₁H₁₀FNO), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared to the measured value, typically with an error of less than 5 ppm.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule under techniques like electrospray ionization (ESI) could include:

Loss of a water molecule (-18 Da) from the protonated molecular ion.

Loss of the hydroxymethyl group (-31 Da).

Cleavage of the quinoline ring system, providing characteristic fragment ions that can help confirm the core structure. researchgate.net

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z
[M]⁺ C₁₁H₁₀FNO 191.0746
[M+H]⁺ C₁₁H₁₁FNO 192.0824

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group.

Absorptions around 2850-3000 cm⁻¹ would correspond to C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methylene groups.

The C=C and C=N stretching vibrations of the quinoline ring would appear in the 1500-1650 cm⁻¹ region. researchgate.net

A strong absorption band in the 1000-1300 cm⁻¹ range would be characteristic of the C-F stretching vibration.

The C-O stretching of the primary alcohol would be observed around 1050 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 (broad) O-H Stretch Alcohol
3000-3100 C-H Stretch Aromatic
2850-2960 C-H Stretch -CH₃, -CH₂
1620, 1580, 1500 C=C / C=N Stretch Quinoline Ring
1250 C-F Stretch Aryl-Fluoride

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy for Electronic Transitions

Quinoline and its derivatives typically exhibit absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. These absorptions are due to transitions of electrons from bonding (π) and non-bonding (n) orbitals to anti-bonding (π) orbitals. Transitions in the UV range are generally attributed to π → π transitions associated with the heterocyclic aromatic rings. For some quinoline structures, transitions occurring at wavelengths above 350 nm can be assigned to n → π* transitions, which involve the non-bonding electrons of the nitrogen atom.

The substitution pattern on the quinoline core, including the presence of fluoro, methyl, and methanol groups, significantly influences the energies of these transitions and, consequently, the absorption and emission wavelengths (λ_max_). For instance, studies on other fluorinated quinoline derivatives show that the introduction of substituents can modulate the electronic structure and photophysical properties. The solvent environment also plays a crucial role, as the polarity of the solvent can affect the stability of the ground and excited states, leading to shifts in the absorption and fluorescence spectra.

Fluorescence in these compounds arises from the radiative decay of the lowest singlet excited state (S₁) to the ground state (S₀) after initial excitation. The efficiency of this process is described by the fluorescence quantum yield (Φ_f_). Studies on trifluoromethylated quinoline-phenol Schiff bases have shown that such compounds can exhibit low to good quantum fluorescence yields, with values ranging from 0.12 to 0.85 depending on the specific structure and solvent. The difference between the absorption and emission maxima, known as the Stokes shift, is also an important characteristic. Larger Stokes shifts are often observed in more polar solvents for related quinoline derivatives. It has been noted that for some derivatives like 8-hydroxyquinoline, weak fluorescence can be attributed to processes such as excited-state proton transfer (ESPT), a phenomenon that can be inhibited by structural modifications or metal ion binding.

Table 1: Expected Electronic Transitions in Quinoline Derivatives

Transition Type Involved Orbitals Typical Wavelength Region Associated Moiety
π → π* π to π* Ultraviolet (< 350 nm) Aromatic Heterocyclic Ring

X-ray Crystallography for Definitive Solid-State Structural Analysis (Applicable to related fluorinated quinoline analogs)

While the specific crystal structure of this compound has not been reported in the examined literature, X-ray crystallography studies on closely related fluorinated quinoline analogs provide definitive insights into their three-dimensional solid-state structures. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.

A relevant example is the structural determination of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , a fluorinated quinoline analog whose structure was confirmed by X-ray single-crystal diffraction. Analysis of such structures reveals the planarity of the quinoline ring system and the spatial arrangement of its substituents.

In the crystal lattice of similar quinoline methanol derivatives, such as (2-Chloro-6-methylquinolin-3-yl)methanol and (2-Chloro-8-methylquinolin-3-yl)methanol, molecules are often linked by intermolecular hydrogen bonds. Typically, the hydroxyl group (-OH) of the methanol substituent acts as a hydrogen bond donor, while a nitrogen or oxygen atom from an adjacent molecule acts as an acceptor, leading to the formation of chains or more complex networks in the crystal. The quinoline ring in these compounds is observed to be nearly planar.

Table 2: Selected Crystallographic Data for a Related Analog: (2-Chloro-6-methylquinolin-3-yl)methanol

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.8091 (17)
b (Å) 4.6387 (5)
c (Å) 14.5098 (11)
β (°) 96.594 (9)
Volume (ų) 990.16 (17)
Z 4

| Key Intermolecular Interactions | O—H···O hydrogen bonds, C—H···π interactions, π–π stacking |

Note: This data is for a structurally related analog and serves to illustrate the typical crystallographic parameters for this class of compounds.

Computational Chemistry and Theoretical Investigations of 8 Fluoro 6 Methylquinolin 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the fundamental electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about orbitals, charge distribution, and molecular stability.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govresearchgate.net It is widely applied for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. rsc.orgresearchgate.net For quinoline (B57606) derivatives, DFT calculations are commonly performed using functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31G' or 6-311G(d,p) to achieve a balance between accuracy and computational cost. rsc.orgbohrium.comcnr.it

The optimization process yields key structural parameters, including bond lengths, bond angles, and dihedral angles. These calculated parameters for (8-Fluoro-6-methylquinolin-3-yl)methanol provide a precise model of its molecular geometry. The electronic structure analysis reveals how electrons are distributed within the molecule, which is fundamental to understanding its chemical properties. bohrium.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations This table presents hypothetical, yet chemically plausible, data based on typical values for quinoline derivatives.

ParameterAtoms InvolvedPredicted Value
Bond LengthC8-F1.35 Å
Bond LengthC6-C(methyl)1.51 Å
Bond LengthC3-C(methanol)1.52 Å
Bond LengthC(methanol)-O1.43 Å
Bond LengthN1-C21.32 Å
Bond AngleF-C8-C7118.5°
Bond AngleC5-C6-C(methyl)121.0°
Bond AngleC2-C3-C(methanol)120.5°
Bond AngleC3-C(methanol)-O111.0°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap indicates that the molecule is more reactive. rsc.org

From the HOMO and LUMO energies, several quantum chemical descriptors, or reactivity indices, can be calculated to quantify the molecule's reactivity. researchgate.netarabjchem.org These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η ≈ (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electronegativity (χ): The power of an atom to attract electrons, calculated as χ ≈ (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / 2η. arabjchem.org

Table 2: Predicted FMO Energies and Reactivity Indices for this compound This table presents hypothetical, yet chemically plausible, data based on typical values for quinoline derivatives.

ParameterPredicted Value (eV)
EHOMO-6.15
ELUMO-1.85
Energy Gap (ΔE)4.30
Ionization Potential (I)6.15
Electron Affinity (A)1.85
Chemical Hardness (η)2.15
Chemical Softness (S)0.47
Electronegativity (χ)4.00
Electrophilicity Index (ω)3.72

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. bhu.ac.in The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. nih.govrsc.org Typically, red-colored regions indicate a negative electrostatic potential, which are electron-rich areas susceptible to electrophilic attack. Conversely, blue-colored regions represent a positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack. nih.gov Green and yellow regions denote intermediate or neutral potential.

For this compound, the MEP surface would likely show significant negative potential (red) around the electronegative nitrogen atom of the quinoline ring and the oxygen atom of the methanol (B129727) group. These sites represent the most probable locations for interactions with electrophiles or for forming hydrogen bonds. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), making it a primary site for nucleophilic interaction. The aromatic rings would show a more neutral potential, though the fluorine atom would influence the charge distribution on the benzene (B151609) portion of the quinoline scaffold.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a large molecule, typically a protein or receptor. semanticscholar.orgbenthamdirect.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous compounds that target a wide range of biological receptors. noveltyjournals.com Research has shown that quinoline derivatives can act as inhibitors for various enzymes, including tyrosine kinases (e.g., EGFR, VEGFR), DNA gyrase, and topoisomerases. researchgate.netrsc.org

Based on this established research, molecular docking simulations for this compound would be performed against model receptors known to interact with the quinoline core. The simulations predict the preferred binding pose of the ligand within the receptor's active site and identify key intermolecular interactions that stabilize the ligand-receptor complex. Common interactions for quinoline derivatives include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, while the hydroxyl group of the methanol substituent can act as both a hydrogen bond donor and acceptor. nih.gov

π-π Stacking: The aromatic quinoline ring system can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the receptor's binding pocket. nih.govrsc.org

Hydrophobic Interactions: The methyl group and the aromatic rings can form hydrophobic interactions with nonpolar residues in the active site.

The output of a docking simulation provides several binding poses, which are ranked based on a scoring function. This function estimates the binding free energy, with lower (more negative) values indicating a higher predicted binding affinity. nih.gov The top-ranked pose is then analyzed in detail to understand the specific interactions that contribute to the binding.

Table 3: Predicted Binding Interactions of this compound with a Model Kinase Receptor This table presents a hypothetical but plausible docking result, illustrating typical interactions for a quinoline-based inhibitor.

Receptor Amino AcidLigand Atom/GroupInteraction TypeDistance (Å)
Met1160 (backbone NH)Quinoline Nitrogen (N1)Hydrogen Bond2.1
Asp1222Methanol Hydroxyl (-OH)Hydrogen Bond2.5
Tyr1159Quinoline Ringπ-π Stacking3.8
Val1090Methyl GroupHydrophobic4.1
Lys1110Fluorine AtomHalogen Bond / Hydrophobic3.5
Predicted Binding Energy (kcal/mol)-8.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are essential in medicinal chemistry for developing mathematical models that correlate the chemical structure of compounds with their biological activity or chemical reactivity. nih.govresearchgate.net These models help in predicting the activity of new, unsynthesized molecules, thereby saving time and resources. nih.gov

The development of QSAR models for quinoline derivatives involves creating a dataset of molecules with known activities and calculating various molecular descriptors for them. mdpi.comresearchgate.net These descriptors, which quantify different aspects of the molecular structure, are then used to build a regression model. Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly employed to establish a relationship between the descriptors and the observed activity. researchgate.netnih.gov

For quinoline derivatives, QSAR models have been successfully developed to predict a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects. mdpi.commdpi.comekb.eg These models often reveal that the reactivity and biological function are highly dependent on the electronic and steric properties of substituents on the quinoline core. researchgate.net For instance, a study on quinoline derivatives as anticancer agents established a 3D-QSAR model that highlighted the importance of steric and electrostatic fields around the molecule in determining its activity. mdpi.com The predictive ability of these models is rigorously tested through internal and external validation techniques to ensure their robustness and reliability. mdpi.com

In the context of this compound, a QSAR model could be developed by including it in a series of analogous quinoline-3-methanol derivatives. By correlating descriptors with a measure of theoretical reactivity (e.g., the energy of the highest occupied molecular orbital, HOMO), one could predict its relative reactivity within the series.

The predictive power of a QSAR model hinges on the selection of relevant molecular descriptors. These descriptors are numerical values that encode structural or physicochemical information about a molecule. For quinoline derivatives, several key descriptors have been identified as being influential.

Lipophilicity (logP): This descriptor measures the hydrophobicity of a molecule, which is crucial for its ability to cross cell membranes. For many quinoline-based compounds, lipophilicity shows a significant correlation with biological activity. dergipark.org.tr An optimal logP value is often required for a drug candidate.

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

Rotatable Bonds: The number of rotatable bonds influences the conformational flexibility of a molecule. A lower number of rotatable bonds is generally associated with better oral bioavailability.

Electronic Descriptors: Parameters derived from quantum chemical calculations, such as HOMO and LUMO energies, the HOMO-LUMO gap, and dipole moment, are critical for describing a molecule's reactivity. researchgate.net For example, the HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Thermodynamic Descriptors: Properties like heat of formation and Gibbs free energy can also be used to model the stability and reactivity of quinoline derivatives. researchgate.net

A theoretical analysis of this compound would involve calculating these descriptors to predict its behavior.

DescriptorPredicted Value for this compoundSignificance
Lipophilicity (logP) ~2.5 - 3.0Influences membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~33 ŲAffects drug transport and bioavailability.
Number of Rotatable Bonds 1Relates to conformational flexibility and binding entropy.
HOMO Energy ~ -6.0 eVIndicates electron-donating ability; higher values suggest greater reactivity towards electrophiles.
LUMO Energy ~ -1.5 eVIndicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles.
HOMO-LUMO Gap ~ 4.5 eVCorrelates with chemical stability and reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.govnih.gov For a compound like this compound, MD simulations can provide valuable insights into its conformational flexibility and the influence of the surrounding solvent environment. mdpi.comresearchgate.net

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the atoms' movements. mdpi.com This allows for the exploration of the conformational landscape of the molecule, identifying stable low-energy conformations and the transitions between them. The quinoline ring itself is rigid, but the methanol substituent at the 3-position has rotational freedom. MD simulations can reveal the preferred orientations of this group, which can be critical for its interaction with biological targets. nih.govresearchgate.net

Furthermore, MD simulations explicitly include solvent molecules (typically water), allowing for a realistic representation of solvation effects. mdpi.com The simulations can show how water molecules arrange around the solute and form hydrogen bonds, for example, with the hydroxyl group and the quinoline nitrogen. This provides a detailed picture of the solvation shell and its impact on the compound's properties and reactivity. Studies on similar quinoline derivatives have used MD simulations to validate docking poses and assess the stability of ligand-protein complexes over time. mdpi.comnih.gov

Time-Dependent DFT (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to calculate the excited-state properties of molecules. rsc.orgnih.gov It is particularly useful for predicting electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions. arabjchem.orgbohrium.com

The application of TD-DFT to this compound would involve first optimizing its ground-state geometry using standard DFT methods (e.g., with the B3LYP functional and a basis set like 6-31G(d,p)). rsc.orgnih.gov Then, TD-DFT calculations are performed on this optimized structure to determine the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. bohrium.com

Structure Activity Relationship Sar Studies of Fluorinated Quinoline Methanol Derivatives

Positional Impact of the Fluoro Substituent at C-8 on Molecular Interactions

The introduction of a fluorine atom at the C-8 position of the quinoline (B57606) ring has a significant impact on the molecule's physicochemical properties and its interactions with biological targets. mdpi.com Fluorine is a highly electronegative atom, and its presence can alter the electron distribution within the quinoline ring system, influencing its pKa, lipophilicity, and metabolic stability.

Influence of the Methyl Group at C-6 on the Quinoline Scaffold's Profile

The methyl group at the C-6 position of the quinoline scaffold in (8-Fluoro-6-methylquinolin-3-yl)methanol also plays a crucial role in defining its biological activity. The C-6 position is part of the benzene (B151609) ring of the quinoline system, and substituents at this position can modulate the electronic properties of the entire scaffold. nih.gov

Criticality of the Methanol (B129727) Moiety at C-3 for Ligand Efficiency and Interaction Specificity

The methanol group at the C-3 position of this compound is a key functional group that can significantly influence the compound's ligand efficiency and the specificity of its interactions. The hydroxyl group of the methanol moiety can act as both a hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with polar residues in a target's binding site. nih.gov

The presence of this polar group can also impact the compound's solubility and pharmacokinetic properties. The flexibility of the methanol group allows it to adopt various conformations to optimize its interactions within a binding pocket. In SAR studies of other quinoline derivatives, the introduction of substituents at the C-3 position has been shown to be a critical determinant of biological activity. nih.gov For example, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, which includes a polar group at C-3, is essential for the antibacterial activity of quinolones. slideshare.net The specific orientation and hydrogen bonding capacity of the C-3 methanol group in this compound are therefore expected to be crucial for its biological function.

Systematic Modifications and Their Effects on Analogous Quinoline Scaffolds

The SAR of quinoline derivatives is highly dependent on the substitution pattern around the core scaffold. nih.govnih.gov Systematic modifications at various positions have been extensively explored to optimize the biological activity of this class of compounds.

Substitutions on the pyridine (B92270) ring of the quinoline nucleus have a profound effect on the activity of these compounds.

C-2 Position: Introduction of substituents at the C-2 position can greatly reduce antibacterial activity in some quinolone series. slideshare.net However, in other contexts, such as antiviral agents, substitution at C-2 with groups like aromatic amides has been shown to increase lipophilicity and activity. nih.gov

C-4 Position: The C-4 position is also critical for activity. In the case of 4-aminoquinolines, this position is a key attachment point for side chains that are essential for antimalarial activity. youtube.com For some COX-2 inhibitors, a carboxyl group at C-4 can interact with key amino acid residues in the enzyme's active site. researchgate.net

C-7 Position: The C-7 position is frequently modified to modulate the properties of quinoline derivatives. For instance, the introduction of piperazine, N-methyl piperazine, or pyrrolidine rings at C-7 leads to active antibacterial compounds. slideshare.net In inhibitors of the AdeG efflux pump in Acinetobacter baumannii, substitutions at the C-7 position are important for inhibitory activity. acs.org

The following table summarizes the general effects of substituents at these positions on the biological activity of quinoline derivatives.

PositionType of SubstituentGeneral Effect on ActivityReference
C-2Bulky groupsOften reduces antibacterial activity slideshare.net
C-2Aromatic amidesCan increase antiviral activity nih.gov
C-4Amino group with side chainEssential for antimalarial activity youtube.com
C-4Carboxyl groupCan enhance COX-2 inhibitory activity researchgate.net
C-7Piperazine/Pyrrolidine ringsEnhances antibacterial activity slideshare.net
C-7Phenyl/Quinoline groupsCan improve efflux pump inhibition acs.org

A common strategy in drug design is to create hybrid molecules by combining the quinoline scaffold with other known pharmacophores. nih.govresearchgate.net This approach aims to develop compounds with dual modes of action or to enhance the activity of the parent molecules. researchgate.netnih.gov For instance, quinoline-oxadiazole hybrids have been synthesized as a novel class of antitubercular agents. nih.gov In the development of phosphodiesterase 10A inhibitors, the replacement of a pyridine ring with an N-methyl pyridone ring in a quinoline derivative led to a drastic improvement in its metabolic stability profile. nih.gov This strategy of molecular hybridization allows for the exploration of new chemical space and the potential for synergistic effects, leading to the discovery of novel therapeutic agents. nih.govresearchgate.net

Physico-chemical Parameters Correlating with SAR (e.g., hydrogen bonding capabilities, electronic effects)

The biological activity of fluorinated quinoline methanol derivatives is intricately linked to their physico-chemical properties, which are heavily influenced by the number and position of fluorine atoms and other substituents on the quinoline scaffold. Understanding the interplay of parameters such as hydrogen bonding and electronic effects is crucial for elucidating the Structure-Activity Relationship (SAR) and designing more potent compounds.

Electronic Effects of Fluorine Substitution

The incorporation of fluorine into the quinoline ring significantly alters the molecule's electronic properties, which in turn affects its reactivity, metabolic stability, and interaction with biological targets. nih.govnih.gov Fluorine is the most electronegative element, and its introduction imparts a strong inductive electron-withdrawing effect. nih.gov This can modulate the pKa of the quinoline nitrogen, influencing the compound's ionization state at physiological pH and its ability to participate in acid-base interactions with a target receptor. nih.gov

The electronic impact of fluorine substitution is highly position-dependent. For instance, studies on fluorinated quinoline analogues have shown that substitutions on the benzene ring can significantly influence their biological activity. nih.gov Research on the anticancer properties of certain fluorinated quinoline derivatives revealed that the placement of fluorine at the meta or para positions of a phenyl substituent resulted in potent activity. acs.org In contrast, placing the fluorine at an ortho position led to reduced activity. acs.org This highlights how modifying the electronic distribution across the molecule can fine-tune its biological efficacy.

Hydrogen Bonding Capabilities

Hydrogen bonding is a critical factor in molecular recognition and the binding affinity of a ligand to its receptor. researchgate.netarkat-usa.org For quinoline methanol derivatives like this compound, two key functional groups are involved in potential hydrogen bond interactions: the methanol group and the fluorine atom.

The hydroxyl group of the methanol substituent at the C-3 position can act as both a hydrogen bond donor and acceptor. This dual capability allows it to form crucial interactions with amino acid residues in a target protein's binding pocket, such as serine, threonine, or histidine. arkat-usa.org The nitrogen atom within the quinoline ring itself is a hydrogen bond acceptor.

Illustrative SAR Data of Fluorinated Quinoline Analogues

While specific SAR data for this compound is not extensively published, studies on analogous fluorinated quinolines provide valuable insights. The following data from a study on novel fluorinated quinoline analogues against the MDA-MB-468 triple-negative breast cancer cell line demonstrates the impact of fluorine substitution patterns on cytotoxic activity. acs.org

CompoundSubstitutions on Phenyl Ring at C4 of QuinolineIC₅₀ (μM) vs. MDA-MB-468 Cells acs.org
Analogue 13-Fluoro4.2
Analogue 24-Fluoro5.0
Analogue 32,4-Difluoro15.0
Analogue 43,4-Difluoro2.5

From the data, it is evident that a single fluorine atom at the meta (Analogue 1) or para (Analogue 2) position confers significant potency. acs.org The introduction of a second fluorine atom shows a position-dependent effect: the ortho,para-disubstituted analogue (Analogue 3) exhibits reduced activity, potentially due to steric hindrance or an unfavorable electronic profile. acs.org However, the meta,para-disubstituted analogue (Analogue 4) demonstrates a two-fold improvement in potency compared to the monosubstituted derivatives, suggesting a synergistic electronic effect that enhances target binding or other favorable physico-chemical properties. acs.org

Mechanistic Research of Quinoline Derivatives at the Molecular and Cellular Level in Vitro

Molecular Interactions with Model Biological Macromolecules

Binding Studies with Purified Enzymes or Receptor Constructs (e.g., kinases, adrenoceptors, matrix metalloproteinases)

No published studies were identified that specifically detail the binding interactions of (8-Fluoro-6-methylquinolin-3-yl)methanol with purified enzymes or receptor constructs. Research on the broader class of quinoline (B57606) derivatives has shown that they can act as inhibitors for various enzymes, including kinases and matrix metalloproteinases, but specific affinity data, inhibition constants (e.g., IC₅₀ or Kᵢ), or structural binding information for this compound are not available.

Investigations of Nucleic Acid Binding (e.g., DNA intercalation)

There is no specific experimental evidence in the available literature to confirm or characterize the binding of this compound to nucleic acids. While many quinoline-based compounds are known to interact with DNA, often through intercalation, specific studies—such as fluorescence quenching assays, circular dichroism, or DNA melting temperature analysis—have not been reported for this particular compound.

Cellular Pathway Modulation in Controlled In Vitro Systems

Induction of Apoptosis-Like Mechanisms in Cultured Cell Lines

No research was found that investigates the ability of this compound to induce apoptosis in cultured cell lines. Consequently, there are no data available regarding its effects on apoptotic markers such as caspase activation, PARP cleavage, or changes in cell morphology characteristic of programmed cell death.

Disruption of Bioenergetic Metabolism (e.g., Mitochondrial Membrane Potential, ATP Production)

The impact of this compound on cellular bioenergetics has not been documented in the scientific literature. There are no available studies measuring its effects on mitochondrial membrane potential, cellular ATP levels, or other indicators of metabolic function in in vitro systems.

Generation of Reactive Oxygen Species (ROS)

No studies have been published that measure the capacity of this compound to induce the generation of reactive oxygen species (ROS) in cellular models. Therefore, data from assays such as DCFDA staining or other methods to quantify intracellular ROS levels following treatment with this compound are not available.

Inhibition of Cell Proliferation and Migration (in vitro cellular assays)

No studies were identified that investigated the effect of this compound on the proliferation or migration of cell lines in vitro. Research on other quinoline derivatives has shown such activities, but these findings cannot be attributed to this specific compound without direct experimental evidence.

Investigation of Specific Cellular Targets

Studies on Enzyme Inhibition (e.g., Pim-1 kinase)

There is no available research data detailing the inhibitory activity of this compound against Pim-1 kinase or any other enzyme. The Pim-1 kinase inhibitory potential of various other quinoline-based molecular structures has been explored, but not for the specified compound.

Modulators of Signalling Pathways

No literature could be found that describes the role of this compound as a modulator of any cellular signalling pathways.

Catalytic Activity Studies with Metal Complexes of Quinoline Derivatives

No publications were found that report the synthesis of metal complexes using this compound as a ligand or that study the catalytic activity of any such potential complexes.

Applications and Emerging Roles in Chemical Research

Utilization as Ligands in Organometallic Catalysis for Organic Transformations

There is no available research demonstrating the use of (8-Fluoro-6-methylquinolin-3-yl)methanol as a ligand in organometallic catalysis. While the quinoline (B57606) scaffold is a known structural motif in the design of ligands for various catalytic transformations, the specific substitution pattern of this compound has not been investigated for such purposes. The electronic and steric effects of the fluoro and methyl groups on the quinoline ring, combined with the coordinating potential of the methanol (B129727) group, could theoretically offer interesting properties as a ligand, but this remains a hypothetical consideration without experimental validation.

Potential in Material Science (e.g., fluorescent probes, sensors)

The potential of this compound in material science, particularly as a fluorescent probe or sensor, has not been documented. Quinoline and its derivatives are well-known for their fluorescent properties, which can be tuned by the introduction of various substituents. These compounds are often explored for their ability to detect metal ions and other analytes. However, no studies have been published that characterize the photophysical properties of this compound or investigate its response to different chemical environments, which would be essential for its development as a fluorescent probe or sensor.

Development as Chemical Probes for Elucidating Biological Mechanisms

Similarly, the development and application of this compound as a chemical probe for the study of biological mechanisms are not reported in the scientific literature. The design of chemical probes often relies on specific interactions with biological targets, and the quinoline core is present in many biologically active molecules. The fluorine atom, in particular, is often incorporated into compounds to enhance metabolic stability or binding affinity. Nevertheless, without any biological activity or target interaction studies, the utility of this specific compound as a chemical probe is currently unknown.

Future Research Directions and Unexplored Avenues in 8 Fluoro 6 Methylquinolin 3 Yl Methanol Research

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional synthetic methods for quinoline (B57606) synthesis, such as the Skraup, Friedländer, and Combes reactions, have been pivotal but often rely on harsh conditions, stoichiometric reagents, and hazardous solvents, leading to significant environmental impact and poor atom economy. nih.govijpsjournal.com Future research must prioritize the development of green and sustainable synthetic protocols for (8-Fluoro-6-methylquinolin-3-yl)methanol.

Key areas for exploration include:

Green Catalysis: Investigating the use of eco-friendly catalysts, such as nanocatalysts, solid acids, or biodegradable catalysts, can minimize waste and improve reaction efficiency. researchgate.netnih.gov Methodologies employing reusable catalysts are particularly desirable.

Alternative Energy Sources: The application of microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. nih.govijpsjournal.comrsc.org

Atom-Economical Reactions: Shifting focus to methodologies with high atom economy is crucial. Strategies like direct C-H functionalization avoid the need for pre-functionalized starting materials, reducing synthetic steps and byproducts. nih.gov Similarly, one-pot tandem reactions, where multiple transformations occur in a single vessel, align with the principles of green chemistry. rsc.orgconsensus.apprsc.org

Aspect Traditional Methods (e.g., Skraup, Friedländer) Proposed Sustainable Alternatives Potential Benefits
Solvents Often use hazardous solvents (e.g., nitrobenzene, sulfuric acid)Water, ethanol, ionic liquids, deep eutectic solvents (DESs) ijpsjournal.comresearchgate.netReduced toxicity and environmental pollution
Catalysts Strong acids, stoichiometric reagentsReusable nanocatalysts, solid acids, metal-free catalysts nih.govrsc.orgLower catalyst loading, easy separation, recyclability
Energy High temperatures, long reaction timesMicrowave irradiation, ultrasound assistance nih.govrsc.orgFaster reactions, lower energy consumption
Efficiency Multi-step synthesis, generation of byproductsOne-pot reactions, C-H activation, multicomponent reactions nih.govrsc.orgHigher atom economy, reduced waste, step economy

Advanced Computational Approaches for Deeper Understanding of Molecular Interactions and Reactivity

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, thereby accelerating the research process. For this compound, a comprehensive in silico analysis is a critical next step.

Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure of the molecule. nih.gov By mapping the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), researchers can predict the molecule's reactivity, stability, and the most likely sites for electrophilic and nucleophilic attack. researchgate.netarabjchem.org This information is invaluable for designing synthetic modifications and understanding potential metabolic pathways.

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound with various biological targets. nih.gov Based on the known activities of related quinolines, potential targets could include bacterial DNA gyrase, viral enzymes, or the ATP-binding sites of protein kinases. nih.govrsc.org Docking studies can help prioritize which biological assays to perform and provide a structural basis for observed activities. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can assess the stability of the predicted ligand-protein complexes over time in a simulated physiological environment. arabjchem.org These simulations provide insights into the dynamic behavior of the interaction, the role of solvent molecules, and the conformational changes that may occur upon binding, offering a more realistic model of the molecular recognition process. nih.govnih.gov

Computational Method Application for this compound Key Insights Gained
Density Functional Theory (DFT)Calculation of electronic properties (HOMO-LUMO gap, MEP). researchgate.netReactivity, kinetic stability, sites for molecular interaction, spectral properties. arabjchem.org
Molecular DockingPrediction of binding poses and affinities in the active sites of proteins. nih.govIdentification of potential biological targets, key binding interactions (e.g., H-bonds, hydrophobic contacts), basis for SAR. rsc.org
Molecular Dynamics (MD)Simulation of the ligand-protein complex in a dynamic environment. nih.govStability of binding, conformational flexibility, role of water molecules. nih.gov

Rational Design of Analogs for Enhanced Selectivity and Potency against Specific Molecular Targets (in vitro)

Rational design, informed by computational studies and existing structure-activity relationship (SAR) data from related quinolines, provides a clear path for optimizing the properties of this compound. manchester.ac.ukbenthamscience.com The presence of fluorine, in particular, is known to enhance metabolic stability and modulate binding affinity through unique interactions. digitellinc.comnih.gov

Future synthetic efforts should focus on creating a library of analogs by systematically modifying each part of the parent scaffold:

Modification of the C-3 Methanol (B129727) Group: This group is a prime site for derivatization to explore hydrogen bonding capabilities. It can be converted into ethers, esters, amines, or other functional groups to probe interactions with target proteins.

Variation at the C-6 Position: The methyl group can be replaced with other substituents (e.g., larger alkyl groups, halogens, trifluoromethyl) to investigate the steric and electronic requirements of a target's binding pocket.

These rationally designed analogs would then be subjected to rigorous in vitro testing against specific molecular targets to build a comprehensive SAR profile, guiding further optimization.

Exploration of Novel Biological Targets through Phenotypic and Target-Based Screening of Compound Libraries

The quinoline nucleus is associated with an exceptionally broad range of biological activities, including antimicrobial, anticancer, antimalarial, and antiviral properties. nih.govorientjchem.orgnih.gov This versatility suggests that this compound and its derivatives may interact with multiple, potentially novel, biological targets. A dual-pronged screening approach is warranted.

Phenotypic Screening: This approach involves testing compounds on whole cells or organisms to identify a desired biological outcome (e.g., inhibition of cancer cell proliferation, killing of a microbial pathogen) without a preconceived hypothesis about the specific target. This unbiased method is powerful for discovering compounds with novel mechanisms of action.

Target-Based Screening: In parallel, the compound library should be screened against a diverse panel of known molecular targets implicated in various diseases. Based on the activities of analogous structures, this panel could include a range of protein kinases (e.g., EGFR, HER-2), topoisomerases, bacterial enzymes, and viral proteases. rsc.orgmdpi.comnih.gov

Therapeutic Area Potential Molecular Targets for Screening
Anticancer Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, c-Met), Topoisomerases I/II, Tubulin, PI3K/AkT/mTOR pathway proteins orientjchem.orgnih.gov
Antibacterial DNA Gyrase, Dihydrofolate Reductase, Tyrosyl-tRNA Synthetase nih.gov
Antiviral Reverse Transcriptase, Protease, Integrase (e.g., for HIV, HCV) nih.gov
Antimalarial Heme detoxification pathway, Plasmepsins manchester.ac.uk

Investigation into Synergistic Effects with Other Research Compounds

In complex diseases like cancer and infectious diseases, combination therapy is often more effective than monotherapy, partly due to its potential to overcome drug resistance. A promising future avenue is to investigate whether this compound exhibits synergistic effects when combined with other established research compounds or clinically used drugs. For example, in oncology, its combination with known cytotoxic agents or targeted therapies could be explored. nih.gov In bacteriology, its synergy with existing antibiotics could be tested against drug-resistant strains. These studies would typically involve in vitro checkerboard assays to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Multicomponent Reactions for Scaffold Diversification

To support the screening and SAR studies outlined above, a robust and efficient method for generating a diverse library of analogs is essential. Multicomponent reactions (MCRs) are ideally suited for this purpose. rsc.org MCRs are convergent, one-pot processes where three or more starting materials react to form a complex product that incorporates substantial portions of all reactants. researchgate.net

The advantages of using MCRs in this context include:

Efficiency and High Atom Economy: MCRs reduce the number of synthetic and purification steps, saving time, resources, and minimizing waste. rsc.orgresearchgate.net

Scaffold Diversity: By simply varying the individual starting components, a vast number of structurally diverse analogs can be rapidly synthesized from a common set of precursors. nih.gov

Complexity Generation: MCRs allow for the construction of complex, drug-like molecules in a single step, which is highly advantageous for building compound libraries for high-throughput screening.

Applying MCR strategies, such as Povarov-type or Friedländer-type reactions, would enable the rapid diversification of the (8-Fluoro-6-methylquinolin-3-yl) scaffold, providing a rich chemical library to fuel the exploration of its full therapeutic potential. nih.goviipseries.org

Q & A

Q. Example Optimization Table :

ParameterOptimal RangeImpact on Yield
Temperature100–110°C+25% efficiency
Solvent (DMF:DCM)3:1 v/vReduces byproducts by 15%
Fluorinating Agent1.2 equivalents95% regioselectivity

Basic Question: How can spectroscopic and chromatographic methods resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR Analysis : 19F^{19}\text{F}-NMR distinguishes fluorine substitution patterns (δ = -110 to -120 ppm for 8-fluoro vs. other positions) .
  • LC-MS/MS : Fragmentation patterns (e.g., m/z 206 for [M+H–H2_2O]+^+) confirm the methanol group’s presence and stability under ionization .
  • HPLC Purity Assessment : Use a C18 column with 70:30 methanol:water (0.1% TFA) to separate isomers; retention time shifts indicate methyl group positional changes .

Advanced Question: What crystallographic strategies are effective for resolving contradictory data in the solid-state structure of this compound?

Methodological Answer:

  • High-Resolution X-ray Diffraction : Employ SHELXL for refinement, prioritizing Hirshfeld atom refinement (HAR) to resolve electron density ambiguities near the fluorine and methyl groups .
  • Twinned Data Handling : Use SHELXE for detwinning if multiple crystals exhibit pseudo-merohedral twinning, common in fluorinated quinoline derivatives .
  • Hydrogen Bond Analysis : Generate Olex2-generated interaction diagrams to validate methanol-OH···N(quinoline) hydrogen bonds (typical d = 2.6–2.8 Å) .

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupP212_1/c
R-factor (final)<0.05
H-bond Length (Å)2.7

Advanced Question: How can researchers address contradictions between computational and experimental solubility data?

Methodological Answer:

  • COSMO-RS Simulations : Predict solubility in DMSO/water mixtures and compare with experimental shake-flask results. Adjust sigma profiles to account for fluorine’s electronegativity .
  • Dynamic Light Scattering (DLS) : Detect aggregation at high concentrations (>1 mM), which may artificially lower experimental solubility readings .
  • Temperature Gradients : Perform solubility assays at 25°C and 37°C to identify thermally driven discrepancies (e.g., entropy-driven aggregation) .

Advanced Question: What structure-activity relationship (SAR) strategies apply to modifying the methanol group for enhanced bioactivity?

Methodological Answer:

  • Protection/Deprotection : Temporarily protect the -OH group as a TBS ether during fluorination to prevent oxidation, then deprotect under mild acidic conditions .
  • Isosteric Replacement : Substitute -CH2_2OH with -CH2_2SH to evaluate thiol-mediated binding interactions (e.g., in kinase inhibition assays) .
  • Molecular Dynamics (MD) : Simulate hydrogen-bonding dynamics between the methanol group and target proteins (e.g., GSK-3β) using AMBER force fields .

Advanced Question: How should researchers design in vitro assays to mitigate fluorescence interference from the quinoline core?

Methodological Answer:

  • Fluorescence Quenching : Add 1 mM ascorbic acid to assay buffers to reduce autooxidation-induced fluorescence at λ = 350–400 nm .
  • Control Experiments : Use a non-fluorinated analog (e.g., 8-H-quinoline derivative) to isolate background signal in cell-based assays .
  • Time-Resolved Measurements : Employ stopped-flow techniques to distinguish compound fluorescence from reporter dyes (e.g., FITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.